molecular formula C22H21ClN4O4S B6479251 N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide CAS No. 905775-19-1

N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide

Cat. No. B6479251
CAS RN: 905775-19-1
M. Wt: 472.9 g/mol
InChI Key: ODMUHAKSJURVQI-UHFFFAOYSA-N
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Description

Indoles and thiazoles are significant heterocyclic compounds. Indoles are found in many biologically active natural products and drugs, and play a crucial role in cell biology . Thiazoles, on the other hand, are a type of azole heterocycle that includes imidazoles and oxazoles . They are known for their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of indole and thiazole derivatives has been a subject of considerable interest due to their biological and pharmaceutical activities . Various methods have been developed for the synthesis of these compounds, often involving multicomponent reactions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Indoles, on the other hand, are versatile and common nitrogen-based heterocyclic scaffolds .


Chemical Reactions Analysis

Indoles are reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond and the C2–N sigma bond . Thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of a specific compound would depend on its exact structure.

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives, such as “F3294-0251”, are important types of molecules and natural products that play a main role in cell biology . They are used in the synthesis of various biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Antitumor Agents

“F3294-0251” can be used in the preparation of indole derivatives as antitumor agents . These compounds have shown promising results in inhibiting the growth of cancer cells.

Endothelin-1 Antagonists

This compound can also be used in the preparation of Endothelin-1 antagonists . Endothelin-1 is a potent vasoconstrictor, and its antagonists are used in the treatment of conditions like pulmonary arterial hypertension.

Inhibitors of RNA Polymerase II

“F3294-0251” can be used in the synthesis of Oncrasin-1 derivatives, which act as inhibitors of the C-terminal domain of RNA polymerase II . These inhibitors have shown antitumor activities.

Rapid Synthesis of 1,2,3-Trisubstituted Indoles

“F3294-0251” can be used in a one-pot, three-component protocol for the rapid synthesis of 1,2,3-trisubstituted indoles . This process is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .

Preparation of Diverse Heterocycles

Indoles like “F3294-0251” are versatile building blocks in synthesis, providing access to diverse heterocycles . These include tryptolines, spiropyrans, indolines, oxindoles, and spirocycles .

Future Directions

The design and development of new indole and thiazole derivatives with improved properties and activities is a promising area of research . This includes the exploration of novel synthetic methods and the investigation of their biological activities .

properties

IUPAC Name

N-[4-acetyl-1'-[2-(2-chlorophenoxy)ethyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4S/c1-13-7-6-8-16-19(13)26(11-12-31-18-10-5-4-9-17(18)23)20(30)22(16)27(15(3)29)25-21(32-22)24-14(2)28/h4-10H,11-12H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMUHAKSJURVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3(C(=O)N2CCOC4=CC=CC=C4Cl)N(N=C(S3)NC(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide

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